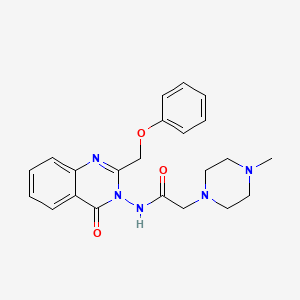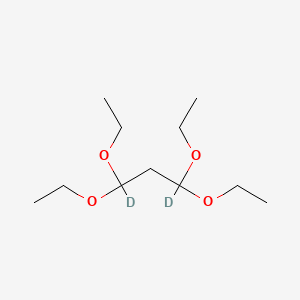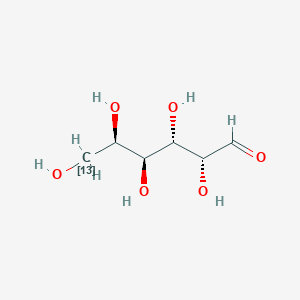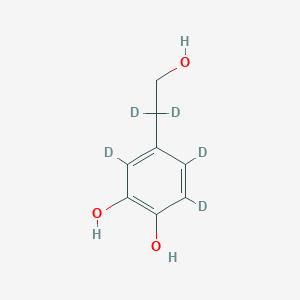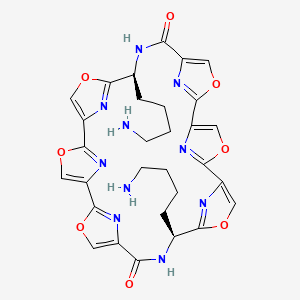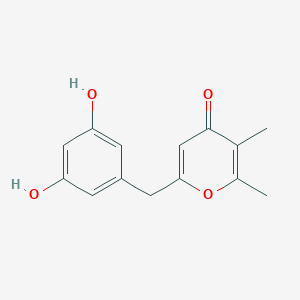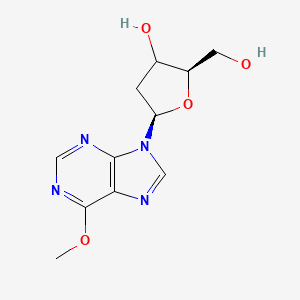
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol is a nucleoside analog that plays a significant role in various biochemical and pharmacological processes. This compound is structurally related to naturally occurring nucleosides and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine derivative and a sugar moiety.
Glycosylation Reaction: The key step involves the glycosylation of the purine base with the sugar moiety. This reaction is usually catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate, under anhydrous conditions.
Protection and Deprotection: Protective groups are often used to protect reactive hydroxyl groups during the synthesis. These groups are later removed under mild acidic or basic conditions.
Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography, to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the glycosylation reaction on a large scale.
Automated Purification Systems: Advanced purification systems, such as preparative high-performance liquid chromatography, are employed to isolate the compound efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form deoxy derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of various nucleoside analogs with modified purine bases.
Scientific Research Applications
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of (2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
6-Methoxypurine: A purine derivative with similar functional groups.
Uniqueness
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol is unique due to its specific stereochemistry and the presence of a methoxy group at the purine base. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N4O4 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O4/c1-18-11-9-10(12-4-13-11)15(5-14-9)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3/t6?,7-,8-/m1/s1 |
InChI Key |
OKUCPECQZYJFRT-SPDVFEMOSA-N |
Isomeric SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3CC([C@H](O3)CO)O |
Canonical SMILES |
COC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


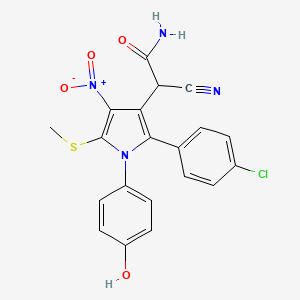
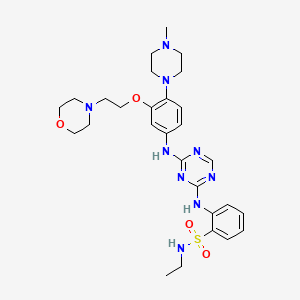

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
